![molecular formula C20H38O6Si B14385063 Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane CAS No. 89455-13-0](/img/structure/B14385063.png)
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane is a chemical compound with the molecular formula C20H38O6Si It is characterized by the presence of three oxetane rings, which are four-membered cyclic ethers, attached to a silicon atom through methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with 3-ethyloxetan-3-ylmethanol in the presence of a base. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane can undergo various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can lead to the opening of the oxetane rings, forming linear alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include lactones, linear alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and resins with unique properties.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible coatings and drug delivery systems.
Medicine: Research is ongoing into its potential use in the formulation of pharmaceuticals, particularly in controlled release systems.
Industry: It is employed in the production of high-performance adhesives, sealants, and coatings due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane involves the formation of stable siloxane bonds through condensation reactions. The oxetane rings provide additional reactivity, allowing for the formation of cross-linked networks in polymeric materials. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the oxetane rings, making it less reactive in certain applications.
Triethoxysilane: Contains ethoxy groups instead of oxetane rings, resulting in different reactivity and properties.
Tetramethoxysilane: Another silane compound with four methoxy groups, used in the synthesis of silica-based materials.
Uniqueness
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane is unique due to the presence of oxetane rings, which impart additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high-performance properties.
Properties
CAS No. |
89455-13-0 |
|---|---|
Molecular Formula |
C20H38O6Si |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
ethyl-tris[(3-ethyloxetan-3-yl)methoxy]silane |
InChI |
InChI=1S/C20H38O6Si/c1-5-18(9-21-10-18)15-24-27(8-4,25-16-19(6-2)11-22-12-19)26-17-20(7-3)13-23-14-20/h5-17H2,1-4H3 |
InChI Key |
SSHMUSNGISDICL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CO[Si](CC)(OCC2(COC2)CC)OCC3(COC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


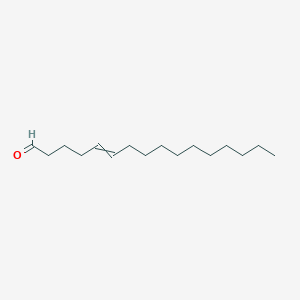
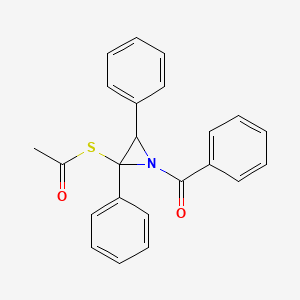
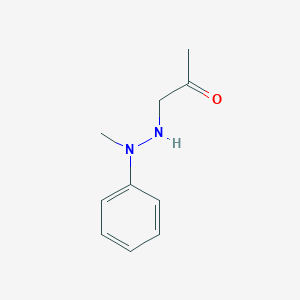
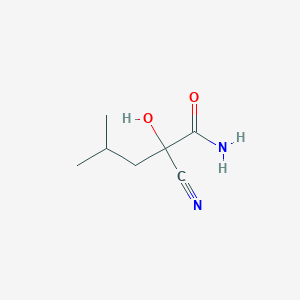
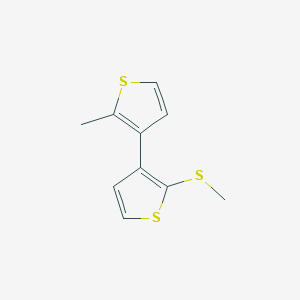
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)






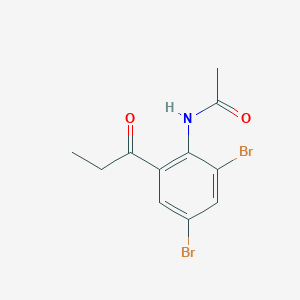
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
